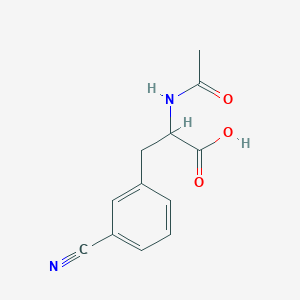

Ac-Dl-Phe(3-Cn)-OH

Description

Overview of Modified Amino Acids and Phenylalanine Derivatives in Chemical Biology

Amino acids are the fundamental building blocks of proteins. The twenty canonical amino acids encoded by the genetic code provide a vast array of chemical functionality. However, to further expand the functional repertoire of proteins and peptides, chemists and biologists turn to modified amino acids. aklectures.com These are amino acids that have been chemically altered, introducing new functional groups or changing existing side chains, which can profoundly impact their structural and biological properties. fiveable.me Common modifications include phosphorylation, glycosylation, acetylation, and methylation, each imparting unique characteristics that influence protein folding, stability, enzyme activity, and cellular signaling. fiveable.meyoutube.comkhanacademy.org

The use of modified amino acids is a cornerstone of chemical biology, enabling researchers to probe and manipulate biological systems with high precision. twistbioscience.com By incorporating these altered building blocks into peptides and proteins, scientists can create tools to study complex biological processes, design novel therapeutic agents, and develop new biomaterials. rsc.org

Phenylalanine, an essential aromatic amino acid, is a frequent target for modification due to its role as a precursor for key neurotransmitters and its importance in protein structure. wikipedia.org Phenylalanine derivatives, where the core structure of phenylalanine is altered, are of significant interest in medicinal chemistry. tandfonline.comomizzur.com These derivatives serve as versatile scaffolds for developing drug candidates with improved stability, bioavailability, and target specificity compared to their natural counterparts. nih.gov Modifications can range from simple substitutions on the phenyl ring to alterations of the amino acid backbone itself. tandfonline.comnih.gov

Table 1: Common Amino Acid Modifications and Their Significance in Research

| Modification | Typical Amino Acids Affected | Functional Role/Research Application |

| Phosphorylation | Serine, Threonine, Tyrosine | Regulates enzyme activity and cell signaling pathways. youtube.com |

| Acetylation | Lysine | Influences gene expression and protein function. khanacademy.org |

| Glycosylation | Asparagine, Serine, Threonine | Affects protein folding, stability, and cell-cell recognition. youtube.com |

| Methylation | Lysine, Arginine | Plays a role in epigenetics and protein function regulation. khanacademy.org |

| Halogenation | Tyrosine, Phenylalanine | Can enhance binding affinity and alter metabolic stability. |

| Hydroxylation | Proline, Lysine | Crucial for the structural integrity of proteins like collagen. fiveable.me |

Positioning of Ac-DL-Phe(3-CN)-OH as a Non-Canonical Amino Acid Analogue in Peptide and Medicinal Chemistry Research

This compound, or N-Acetyl-3-cyanophenylalanine, is classified as a non-canonical amino acid (ncAA). Non-canonical amino acids are those not among the 20 genetically coded amino acids and are used by researchers to introduce novel chemical functionalities into peptides and proteins. nih.govnih.gov The incorporation of ncAAs can confer enhanced stability against enzymatic degradation, improve pharmacokinetic properties, and allow for the introduction of unique chemical handles for bioconjugation. rsc.orgnih.gov

The structure of this compound is notable for two key modifications to the standard phenylalanine framework:

N-Acetylation: The presence of an acetyl group on the alpha-amino group (N-terminus) removes its basic character. In peptide synthesis, N-acetylation is often used to mimic the natural state of many proteins where the N-terminus is capped, which can increase the peptide's stability and alter its biological activity. aklectures.comnbinno.com

3-Cyano Substitution: The cyano (-CN) group on the phenyl ring is a particularly valuable functional group in medicinal chemistry. It is a strong electron-withdrawing group and a rigid, linear moiety that can act as a hydrogen bond acceptor. The cyano group can serve as a bioisostere for other functional groups or as a precursor for creating other functionalities, such as an amidine group, which is useful for designing enzyme inhibitors. researchgate.netpeptide.com For example, the related compound Fmoc-Phe(3-CN)-OH is utilized to prepare peptides containing the arginine analog 3-amidinophenylalanine. peptide.com

As a DL-racemic mixture, this compound provides a source for both D- and L-isomers. The incorporation of D-amino acids into peptides is a common strategy to increase resistance to proteolysis, as naturally occurring proteases are specific for L-amino acids. Therefore, this compound serves as a versatile building block for creating peptidomimetics with tailored properties for research purposes. rsc.org

Table 2: Comparison of Phenylalanine and its Modified Analogues

| Compound | Key Structural Feature(s) | Primary Research Utility |

| L-Phenylalanine | Canonical aromatic amino acid | Basic building block of proteins; precursor for tyrosine. wikipedia.org |

| N-Acetyl-L-phenylalanine | Acetylated N-terminus | Used in studies of peptide stability and as a model compound. peptide.com |

| 3-Cyano-L-phenylalanine | Cyano group on the phenyl ring | Precursor for arginine mimetics; probe for molecular interactions. nih.gov |

| This compound | Acetylated N-terminus, 3-cyano group, DL-racemate | Versatile building block for synthesizing stable, functionalized peptidomimetics for enzyme inhibition and drug discovery studies. |

Historical Development and Emergence of Cyano-Substituted Amino Acids in Research

The cyano group itself has long been recognized as a valuable synthetic intermediate in organic chemistry. researchgate.net Its ability to be transformed into other functional groups like carboxylic acids, amines, and amides makes it a powerful tool. researchgate.net The application of cyano groups in the context of amino acid synthesis allowed for the creation of derivatives with unique electronic and steric properties.

The emergence of cyano-substituted amino acids in more specialized research, such as medicinal chemistry and peptide science, followed the broader trend of seeking non-canonical amino acids to overcome the limitations of natural peptides as therapeutic agents. The recognition that the cyano group could act as a bioisostere for a carbonyl group or a precursor to a positively charged amidine group made it an attractive feature to incorporate into amino acid side chains for probing enzyme active sites and designing potent inhibitors. peptide.com The synthesis of compounds like N-substituted 2-pyridone derivatives from cyanoacetamide precursors further highlights the utility of the cyano group in building complex heterocyclic structures relevant to drug discovery. nih.gov This historical progression from fundamental synthetic chemistry to targeted application in biochemical and pharmaceutical research underscores the enduring importance of cyano-substituted building blocks.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-3-2-4-10(5-9)7-13/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSLGEVQHKOHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of Ac Dl Phe 3 Cn Oh

Stereoselective Synthesis and Enantiomeric Resolution Strategies

As Ac-DL-Phe(3-CN)-OH is a racemic mixture, its utility in many advanced applications, especially in pharmacology and peptide chemistry, necessitates the separation of its D- and L-enantiomers or the direct synthesis of a single enantiomer.

The direct synthesis of enantiomerically pure forms of 3-cyanophenylalanine, the precursor to the target compound, can be achieved through established asymmetric synthesis protocols. One such powerful method is the Schöllkopf's bislactim ether method. This approach involves the alkylation of a chiral glycine (B1666218) equivalent. For instance, the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine has been successfully achieved via Schöllkopf's alkylation, demonstrating the method's applicability to phenylalanines with electronically demanding substituents. nih.gov A similar strategy could be adapted for the synthesis of L- or D-3-cyanophenylalanine by using 3-cyanobenzyl bromide as the alkylating agent.

Another relevant strategy is the palladium-catalyzed Negishi cross-coupling of organozinc iodides with aryl halides, which provides a direct route to protected fluorinated phenylalanine analogues. nih.gov This methodology could foreseeably be applied to couple a suitable chiral alanine-derived organozinc reagent with 3-bromobenzonitrile (B1265711) to construct the 3-cyanophenylalanine backbone with stereochemical control. Subsequent N-acetylation would yield the desired enantiomerically pure Ac-L-Phe(3-CN)-OH or Ac-D-Phe(3-CN)-OH.

Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral amino acids. Phenylalanine ammonia (B1221849) lyases (PALs) are particularly relevant enzymes that catalyze the reversible amination of trans-cinnamic acids to form L-phenylalanine. frontiersin.orgfrontiersin.org Research has shown that PALs exhibit a broad substrate specificity, accepting various substituted cinnamic acids. frontiersin.orgnih.gov Specifically, PAL from Anabaena variabilis has been used in a cascade reaction to produce L-phenylalanine derivatives, including those with a cyano substituent. nih.gov The enzyme successfully converts p-cyano-cinnamic acid to p-cyano-L-phenylalanine with high conversion and excellent enantiomeric excess. nih.gov This suggests that 3-cyano-cinnamic acid would be a viable substrate for PAL-mediated synthesis of L-3-cyanophenylalanine, which can then be chemically acetylated to Ac-L-Phe(3-CN)-OH.

The table below summarizes the results from a multi-enzymatic cascade system for the synthesis of various substituted D- and L-phenylalanines, including a cyano-substituted analogue, demonstrating the potential of this approach. nih.gov

| Substrate (Cinnamic Acid Derivative) | Target Enantiomer | Cascade System | Conversion (%) nih.gov | Enantiomeric Excess (ee %) nih.gov |

| p-CN-cinnamic acid | D-phenylalanine | PAL(H359Y)/LAAD | 77 | 99 |

| p-CN-cinnamic acid | L-phenylalanine | PAL(WT)/DAAO | 79 | >99 |

Furthermore, enzymes like acetyl-CoA–L-phenylalanine α-N-acetyltransferase, found in Escherichia coli, can directly catalyze the acetylation of L-phenylalanine to N-acetyl-L-phenylalanine. nih.govcapes.gov.br A similar enzymatic acetylation could potentially be applied to L-3-cyanophenylalanine if the enzyme tolerates the cyano-substituted substrate.

When asymmetric synthesis is not employed, the racemic mixture of this compound must be separated into its constituent enantiomers through a process known as chiral resolution. The most common industrial method is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic N-acetylated amino acid (a chiral acid) with an enantiomerically pure chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.org

For the resolution of this compound, a chiral amine would be used as the resolving agent. Conversely, if resolving the unacetylated DL-3-cyanophenylalanine, a chiral acid like (+)-tartaric acid or (-)-mandelic acid would be employed. libretexts.orgut.ac.ir An improved method for the resolution of DL-phenylalanine methyl ester utilized N-acetyl-D-phenylglycine as a resolving agent, achieving high optical purity (98.1%) and yield (81.2%) of the D-phenylalanine methyl ester. researchgate.netresearchgate.net This highlights that N-acetylated amino acids themselves can serve as effective resolving agents for amino acid esters.

The table below outlines common resolving agents used for phenylalanine derivatives, which would be applicable to the resolution of DL-3-cyanophenylalanine or its N-acetylated form. researchgate.netresearchgate.net

| Racemic Compound | Resolving Agent | Target Enantiomer Recovered | Solvent | Reference |

| DL-phenylalanine methyl ester | N-acetyl-D-phenylglycine | D-phenylalanine methyl ester | Water | researchgate.net, researchgate.net |

| DL-phenylalanine methyl ester | (+)-dibenzoyl-D-tartaric acid | D-phenylalanine methyl ester | Methanol (B129727) | researchgate.net |

| DL-phenylalanine methyl ester | N-acetyl-D-phenylalanine | L-phenylalanine methyl ester | Water | researchgate.net |

| Racemic Phenylalanine Methyl Ester Derivatives | (2R,3R)-tartaric acid | L-Tyrosine and L-Dopa | Methanol | ut.ac.ir |

Controlling and verifying the optical purity of the separated enantiomers is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant analytical technique for this purpose. jiangnan.edu.cn Various CSPs, such as those based on cyclodextrins or macrocyclic antibiotics like teicoplanin (e.g., CHIROBIOTIC T), are effective for separating enantiomers of N-blocked amino acids.

A more recent technique, UltraPerformance Convergence Chromatography (UPC²), which uses compressed CO2 as the primary mobile phase, offers faster and higher resolution separations for chiral compounds like phenylalanine methyl esters. A developed UPC² method demonstrated the ability to resolve D- and L-phenylalanine methyl esters with five times the throughput of normal-phase HPLC, showcasing its potential for high-throughput analysis of chiral purity for derivatives like Ac-L-Phe(3-CN)-OH and Ac-D-Phe(3-CN)-OH.

| Technique | Column/Stationary Phase | Mobile Phase | Application | Reference |

| UPC² | CHIRALPAK ID, 4.6 x 100 mm, 3 µm | CO2 / MeOH with 0.1% NH4OH | Chiral separation of D- and L-phenylalanine methyl esters | |

| HPLC | CHIROBIOTIC T | Alcohol/Water Mixtures | Separation of N-blocked amino acid enantiomers | |

| HPLC | CYCLOBOND Phases | Polar Organic Solvents | Separation of various amino acid derivatives |

Functionalization and Derivatization for Enhanced Research Utility

The true value of Ac-L-Phe(3-CN)-OH or its D-enantiomer lies in its use as a building block for more complex molecules, leveraging its unique structural features.

The incorporation of non-natural amino acids into peptides is a powerful strategy to create peptide analogues and peptidomimetics with improved properties. upc.edulongdom.org These properties can include enhanced stability against proteolytic degradation, increased receptor affinity and selectivity, and better bioavailability. upc.edu

The Fmoc-protected version of D-3-cyanophenylalanine is a critical reagent in solid-phase peptide synthesis (SPPS) for creating peptide-based therapeutics. pmarketresearch.com The cyano group is particularly valuable; it is a bioisostere for other functional groups and can serve as a chemical handle for site-specific modifications, such as in the development of antibody-drug conjugates (ADCs). pmarketresearch.com Furthermore, the unique electronic and steric properties of the cyanophenyl group can influence the peptide's secondary structure and its binding interactions with biological targets. pmarketresearch.com The synthesis of such peptides follows standard solution-phase or solid-phase coupling strategies, where the protected 3-cyanophenylalanine is activated and coupled to another amino acid or peptide chain. nih.gov

Introduction of Modifying Groups at the N-Acetyl and Carboxyl Termini

The N-acetyl and carboxyl termini of this compound serve as primary handles for chemical derivatization. Standard peptide coupling techniques are frequently employed to modify the carboxyl group. For instance, the reaction of the Boc-protected amino acid with another amino acid methyl ester in the presence of coupling agents like TBTU and HOBt, followed by deprotection, allows for the formation of dipeptides and larger peptide chains. nih.gov This approach enables the systematic extension of the peptide backbone, incorporating other amino acids to modulate the molecule's properties.

Similarly, the N-acetyl group can be altered, although this typically requires more specific synthetic strategies. One common approach involves the synthesis of the desired N-acyl derivative from the parent amino acid, L-3-cyanophenylalanine, prior to its incorporation into a larger molecule. nih.gov This allows for the introduction of a diverse range of acyl groups, influencing factors such as lipophilicity and metabolic stability.

Table 1: Representative Modifications at the N-Acetyl and Carboxyl Termini

| Terminus | Modification Strategy | Reagents/Conditions | Resulting Functionality |

| Carboxyl | Peptide Coupling | TBTU, HOBt, DIPEA | Amide bond formation (e.g., dipeptides) |

| Carboxyl | Esterification | Alcohol, Acid Catalyst | Ester formation |

| N-Acetyl | Acylation of parent amino acid | Acid Chloride/Anhydride, Base | Modified N-acyl group |

This table provides a generalized overview of common modification strategies.

Chemical Transformations of the Cyano Group for Novel Scaffolds

The cyano group is a highly versatile functional group that can be converted into a variety of other functionalities, making it a cornerstone for generating novel molecular scaffolds. nih.govresearchgate.netresearchgate.net These transformations significantly expand the chemical space accessible from this compound.

One of the most common transformations is the reduction of the nitrile to a primary amine, which can be achieved using various reducing agents. This introduces a basic center into the molecule, which can be crucial for biological interactions. Another key reaction is the hydrolysis of the cyano group to a carboxylic acid, which can be accomplished under acidic or basic conditions. This transformation can alter the charge and polarity of the molecule.

Furthermore, the cyano group can participate in cycloaddition reactions to form heterocyclic systems, such as tetrazoles. scielo.br These heterocycles are often found in biologically active compounds. The versatility of the cyano group also extends to its ability to be converted into amides, aldehydes, and ketones under appropriate reaction conditions. nih.govscielo.br

Table 2: Key Chemical Transformations of the Cyano Group

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Reduction | H₂, Catalyst (e.g., Pd/C); LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) |

| Cycloaddition | NaN₃, NH₄Cl | Tetrazole ring |

| Partial Hydrolysis | H₂O₂, base | Amide (-CONH₂) |

This table highlights some of the fundamental transformations possible for the cyano group.

Generation of Prodrugs and Advanced Delivery Conjugates

The chemical handles on this compound make it an attractive candidate for the development of prodrugs and advanced delivery conjugates. nih.gov Prodrugs are inactive or less active precursors that are converted to the active drug in the body. nih.gov This approach can be used to improve properties such as solubility, stability, and targeted delivery.

For instance, the carboxyl group can be esterified to create more lipophilic prodrugs that can more easily cross cell membranes. These esters can then be hydrolyzed by esterases in the body to release the active carboxylic acid. Similarly, the N-acetyl group and the amine group (if the cyano group is reduced) can be conjugated to promoieties designed to target specific transporters or tissues. nih.gov Amino acid conjugates, for example, have been explored for targeted delivery to the brain by utilizing amino acid transporters. nih.gov

The development of drug delivery conjugates often involves linking the molecule to larger carriers, such as polymers or antibodies, to further enhance targeted delivery and reduce off-target effects. google.comgoogle.com

Mechanistic Investigations of Reaction Pathways Involving this compound

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing reaction conditions, controlling stereochemistry, and designing novel derivatives.

Studies on Racemization Mechanisms During Synthesis

The synthesis of optically pure amino acid derivatives is often challenged by racemization, particularly during peptide coupling reactions. For this compound, which is a racemic mixture, understanding the potential for racemization during derivatization of its separated enantiomers is still important. The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily deprotonate and reprotonate to yield a mixture of enantiomers. The choice of coupling reagents, solvents, and temperature can significantly influence the extent of racemization.

Exploration of Stereochemical Control in Derivatization Reactions

Controlling the stereochemistry during the derivatization of a chiral molecule like the enantiomers of this compound is paramount, especially when synthesizing compounds for biological evaluation, as different stereoisomers can have vastly different activities. nih.gov The use of chiral auxiliaries or catalysts can be employed to direct the stereochemical outcome of reactions at or near the chiral center. For instance, in reactions involving the α-carbon, the choice of base and reaction conditions can determine the stereoselectivity of the transformation. Recent studies have highlighted the importance of stereochemistry in the function of lanthipeptides, underscoring the need for precise stereochemical control. nih.gov

Reaction Kinetics and Thermodynamics of Key Transformations

Studying the kinetics and thermodynamics of the key chemical transformations of this compound provides valuable insights into reaction rates, equilibria, and energy profiles. For example, kinetic studies on the hydrolysis of the cyano group can help in designing prodrugs with a specific release rate. Understanding the thermodynamics of different reaction pathways can aid in predicting the feasibility of a transformation and optimizing reaction conditions to favor the desired product. Techniques such as computational modeling can be employed to calculate bond dissociation energies and transition state energies, providing a deeper understanding of the reaction mechanisms. nih.gov

Iii. Advanced Spectroscopic and Structural Elucidation Techniques Applied to Ac Dl Phe 3 Cn Oh

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Ac-DL-Phe(3-CN)-OH. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra serve as the primary methods for verifying the fundamental structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

The presence of the 3-cyano substituent on the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons compared to unsubstituted N-acetyl-phenylalanine. nih.govchemicalbook.comchemicalbook.com The electron-withdrawing nature of the cyano group causes a downfield shift for the aromatic protons, particularly those ortho and para to its position. The expected chemical shifts are detailed in the table below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Acetyl CH₃ | ~1.8 - 2.0 | ~22.0 - 23.0 |

| α-CH | ~4.5 - 4.7 | ~54.0 - 56.0 |

| β-CH₂ | ~3.0 - 3.3 | ~37.0 - 39.0 |

| Aromatic C1-H | ~7.5 - 7.7 | ~138.0 - 140.0 |

| Aromatic C2-H | ~7.6 - 7.8 | ~130.0 - 132.0 |

| Aromatic C3-CN | --- | ~112.0 - 114.0 |

| Aromatic C4-H | ~7.4 - 7.6 | ~133.0 - 135.0 |

| Aromatic C5-H | ~7.4 - 7.6 | ~129.0 - 131.0 |

| Aromatic C6-H | ~7.5 - 7.7 | ~130.0 - 132.0 |

| Carboxyl COOH | ~12.0 - 13.0 | ~173.0 - 175.0 |

| Acetyl CO | --- | ~170.0 - 172.0 |

| Cyano CN | --- | ~118.0 - 120.0 |

Note: Predicted values are based on data for analogous compounds and known substituent effects. Actual values may vary based on solvent and experimental conditions.

While 1D NMR confirms the presence of functional groups, 2D NMR techniques are essential for assembling the molecular puzzle by establishing through-bond and through-space correlations. nih.govhmdb.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show a clear correlation pathway from the amide (NH) proton to the α-proton, and from the α-proton to the two diastereotopic β-protons. It would also confirm the coupling patterns among the four protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons, such as the α-CH, β-CH₂, acetyl CH₃, and the aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations, which piece together the molecular skeleton. Key expected correlations for this compound would include:

The β-protons to the aromatic C1, C2, and C6 carbons, confirming the attachment of the side chain to the ring.

The aromatic protons (H2, H4, H5, H6) to the cyano carbon (C3-CN), definitively confirming the 3-position of the nitrile group.

The α-proton to both the carboxyl carbon and the acetyl carbonyl carbon.

The acetyl protons to the acetyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are close in proximity, providing insights into the molecule's preferred conformation. For instance, NOESY could reveal correlations between the α-proton and the aromatic protons, indicating specific rotational conformations (rotamers) around the Cα-Cβ bond.

Interactive Data Table: Key Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | α-H ↔ β-H₂; NH ↔ α-H; Aromatic H ↔ Aromatic H | Confirms the spin system of the amino acid backbone and ring |

| HSQC | α-H → α-C; β-H₂ → β-C; Aromatic H → Aromatic C | Assigns carbons directly bonded to protons |

| HMBC | β-H₂ → Aromatic C1; Aromatic H → Cyano C | Establishes connectivity across quaternary carbons (C1, C3-CN) |

| NOESY | α-H ↔ Aromatic H; β-H₂ ↔ Aromatic H | Provides data on spatial arrangement and conformation |

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. mit.edu For this compound, ssNMR experiments, often employing techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), can be used to:

Characterize the crystalline packing and identify the presence of different polymorphs.

Analyze intermolecular interactions, such as hydrogen bonding involving the carboxyl and amide groups.

Study the dynamics of the molecule in the solid state, such as the potential for 2-fold flips of the cyanophenyl ring, a phenomenon observed in solid phenylalanine. mit.eduacs.org The electronic nature and steric bulk of the cyano group may influence the energy barrier for such motions compared to the unsubstituted analog.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that allows for the analysis of thermally labile molecules like this compound without significant fragmentation. cpcscientific.com When analyzed in positive ion mode, the compound readily forms a protonated molecule, [M+H]⁺.

The molecular formula of this compound is C₁₂H₁₂N₂O₃. High-resolution mass spectrometry (HRMS) can measure the mass of the [M+H]⁺ ion with high precision, allowing for the confirmation of its elemental composition. This serves as a powerful tool for verifying the identity and assessing the purity of a synthesized sample.

Interactive Data Table: Calculated m/z Values for this compound Adducts

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Neutral Molecule [M] | C₁₂H₁₂N₂O₃ | 232.0848 |

| Protonated Molecule [M+H]⁺ | [C₁₂H₁₃N₂O₃]⁺ | 233.0921 |

| Sodiated Adduct [M+Na]⁺ | [C₁₂H₁₂N₂O₃Na]⁺ | 255.0740 |

| Potassiated Adduct [M+K]⁺ | [C₁₂H₁₂N₂O₃K]⁺ | 271.0479 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. nih.govnih.gov

For N-acetylated amino acids, common fragmentation pathways include the neutral losses of water (H₂O, 18 Da) and ketene (B1206846) (CH₂CO, 42 Da) from the acetyl group. nih.gov A key diagnostic fragment is the immonium ion, formed by the loss of both water and carbon monoxide. researchgate.net The fragmentation of the cyanobenzyl side chain is also expected to produce characteristic ions.

Interactive Data Table: Predicted Major MS/MS Fragments of [this compound + H]⁺

| Precursor m/z | Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure/Name |

| 233.09 | 215.08 | H₂O | Ion resulting from loss of water from the carboxyl group |

| 233.09 | 191.08 | CH₂CO | Ion resulting from loss of ketene from the N-acetyl group |

| 233.09 | 188.06 | H₂O + CO | Immonium ion of 3-cyanophenylalanine |

| 233.09 | 116.05 | C₇H₆O₂N | Cyanotropylium cation or cyanobenzyl cation [C₈H₆N]⁺ |

| 191.08 | 173.07 | H₂O | Loss of water from the [M+H-CH₂CO]⁺ fragment |

Note: Fragmentation pathways are proposed based on established principles for N-acetyl amino acids and phenylalanine derivatives. nih.govnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the experimental mass value that can be compared to the theoretically calculated mass, thereby verifying its chemical formula, C₁₂H₁₂N₂O₃.

The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The molecular weight of the unmodified precursor, 3-cyano-L-phenylalanine, has a computed monoisotopic mass of 190.074227566 Da. nih.gov The addition of an acetyl group (CH₃CO-) increases the mass by 42.010565 Da. Therefore, the theoretical exact mass of this compound is approximately 232.084793 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that aligns with this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Calculated Monoisotopic Mass | 232.08479 Da |

| Expected Ion Adducts (ESI) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

| Expected m/z for [M+H]⁺ | 233.09207 Da |

| Expected m/z for [M+Na]⁺ | 255.07396 Da |

| Expected m/z for [M-H]⁻ | 231.07754 Da |

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a compound when it interacts with electromagnetic radiation. These techniques are particularly useful for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to its functional groups. For this compound, the FTIR spectrum would be expected to display several key absorption bands that confirm its structure.

The presence of the carboxylic acid group is identified by a broad O-H stretching band typically in the range of 3300-2500 cm⁻¹ and a sharp C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The N-acetyl group introduces a characteristic amide I band (primarily C=O stretch) around 1630-1680 cm⁻¹ and an amide II band (N-H bend and C-N stretch) near 1520-1570 cm⁻¹. researchgate.net The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Crucially, the cyano group (C≡N) exhibits a sharp and distinct stretching vibration in a relatively uncongested region of the spectrum, typically between 2220-2260 cm⁻¹. researchgate.net The detection of this band is a key diagnostic marker for the 3-cyano substitution on the phenyl ring.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| C=O stretch | 1725 - 1700 | |

| Amide (N-acetyl) | N-H stretch | 3350 - 3250 |

| Amide I (C=O stretch) | 1680 - 1630 | |

| Amide II (N-H bend) | 1570 - 1520 | |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| C=C stretch | 1600 - 1450 |

| Cyano Group | C≡N stretch | 2260 - 2220 (sharp) |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective in characterizing the aromatic ring and the cyano group.

The symmetric breathing mode of the phenyl ring typically gives a strong and sharp signal around 1000 cm⁻¹. The C≡N stretch of the nitrile group also produces a strong and easily identifiable Raman signal, often with a higher intensity than in the FTIR spectrum. nih.gov Studies on the closely related 4-cyanophenylalanine have shown that the nitrile stretching vibration is sensitive to the polarity of its environment, making it a useful probe for studying molecular interactions. nih.gov This sensitivity could be exploited in studies involving this compound. The other functional groups, such as the carbonyls of the carboxylic acid and amide, would also be observable, though often with weaker intensity than in the FTIR spectrum.

Table 3: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Cyano Group | C≡N stretch | 2260 - 2220 (strong, sharp) |

| Aromatic Ring | Ring breathing | ~1000 (strong, sharp) |

| C=C stretch | 1610 - 1580 | |

| Amide (N-acetyl) | Amide I (C=O stretch) | 1680 - 1630 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

While no crystal structure for this compound has been reported, single-crystal X-ray diffraction would provide definitive information about its molecular architecture. By growing a suitable single crystal and analyzing how it diffracts X-rays, it would be possible to determine the exact spatial arrangement of every atom. This would confirm the connectivity of the acetyl group, the phenylalanine core, and the 3-cyano substituent.

Furthermore, for a resolved enantiomer (e.g., Ac-L-Phe(3-CN)-OH), this technique could unambiguously determine its absolute stereochemistry (R or S configuration at the chiral center). The analysis would also reveal the preferred conformation of the molecule in the crystal lattice, including the torsion angles of the side chain and the planarity of the amide bond. The structure of the related N-acetyl-L-phenylalanine has been determined by X-ray diffraction, revealing a two-dimensional network of intermolecular hydrogen bonds. researchgate.net A similar analysis for this compound would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern its crystal packing.

Co-crystallization is an extension of X-ray crystallography where the target molecule is crystallized in complex with a biological macromolecule, such as an enzyme or receptor. This technique is instrumental in drug discovery and molecular biology for visualizing how a ligand binds to its target.

If this compound were identified as an inhibitor of a specific enzyme, co-crystallization studies would be a critical next step. By obtaining a crystal of the enzyme-inhibitor complex and solving its structure, the precise binding mode could be elucidated. This would reveal the specific amino acid residues in the enzyme's active site that interact with the inhibitor, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking involving the cyanophenyl ring), and any conformational changes in the enzyme upon binding. Such information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. The use of amino acids and their derivatives as co-formers in crystals is a well-established strategy to improve the physicochemical properties of active pharmaceutical ingredients. nih.gov

Advanced Chromatographic Methods for Separation and Purity Assessment

Advanced chromatographic methods are indispensable for the analysis of this compound, providing critical data on its purity, stability, and enantiomeric composition. High-Performance Liquid Chromatography (HPLC) is a cornerstone for both qualitative and quantitative analysis, while specialized chiral HPLC methods are essential for separating its enantiomers. For certain analyses, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically following a derivatization step to increase the analyte's volatility.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its purification from reaction mixtures. Due to the compound's polarity, arising from the carboxylic acid and acetylamino groups, and its UV-active cyanophenyl moiety, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

In analytical RP-HPLC, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with an acid additive like trifluoroacetic acid (TFA) or formic acid. The acid serves to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved retention on the nonpolar stationary phase. Detection is typically achieved using a UV detector, leveraging the strong absorbance of the cyanophenyl group, usually monitored at wavelengths between 210 and 280 nm.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns with greater loading capacity to isolate multigram quantities of the compound. By carefully developing a method on an analytical scale, conditions can be transferred to a preparative system to achieve high purity of the final product.

Table 1: Illustrative Analytical HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Expected Retention Time | Dependent on exact gradient, but typically in the mid-to-late elution range |

Since this compound is synthesized as a racemic (DL) mixture, separating and quantifying the individual D and L enantiomers is crucial for stereoselective synthesis and applications. Chiral HPLC is the gold standard for this purpose. This technique uses a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times.

The most successful CSPs for separating N-acetylated amino acids are often based on polysaccharide derivatives, such as cellulose (B213188) or amylose, coated onto a silica (B1680970) support. These phases, available under various trade names, create chiral environments through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, allowing for the differential binding of the two enantiomers. The mobile phase in chiral separations is often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), a mode known as normal-phase chromatography. The precise ratio of these solvents is critical for achieving optimal resolution.

The success of a chiral separation is quantified by the resolution factor (Rs), where a value of 1.5 or greater indicates baseline separation, allowing for accurate determination of the enantiomeric excess (e.e.).

Table 2: Representative Chiral HPLC Method for Separation of this compound Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane:Isopropanol (80:20 v/v) with 0.1% TFA |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 25 °C |

| Expected Outcome | Two distinct peaks corresponding to the D and L enantiomers with a resolution (Rs) > 1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, this compound is a non-volatile compound due to its polar carboxylic acid and N-acetyl groups, making it unsuitable for direct GC analysis.

To utilize GC-MS, a chemical derivatization step is required to convert the non-volatile analyte into a thermally stable and volatile derivative. A common approach for amino acid derivatives is esterification of the carboxylic acid group (e.g., with methanol to form a methyl ester) followed by silylation of the N-acetyl group (e.g., using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide, or BSTFA).

Once derivatized, the compound can be injected into the GC, where it is separated from other volatile components of the sample. The separated derivative then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can confirm the identity of the compound, while the GC retention time provides an additional layer of identification. This technique is particularly useful for identifying trace amounts of the compound in complex matrices.

Table 3: GC-MS Analysis via Derivatization

| Step | Description | Example |

|---|---|---|

| Derivatization | Two-step process to increase volatility. | 1. Esterification of the carboxylic acid with methanolic HCl. 2. Silylation with BSTFA to target the N-H bond. |

| GC Column | Capillary column with a nonpolar or medium-polarity phase. | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Temperature Program | A programmed temperature ramp to elute compounds. | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. | Standard mode for generating reproducible fragmentation patterns. |

| MS Detection | Full scan mode to acquire a complete mass spectrum. | Mass range m/z 50-550. |

Iv. Computational Chemistry and Molecular Modeling Studies of Ac Dl Phe 3 Cn Oh

Density Functional Theory (DFT) Applications

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Ac-DL-Phe(3-CN)-OH, DFT could provide significant insights.

Electronic Structure and Reactivity Predictions

No specific studies on the electronic structure and reactivity of this compound using DFT were found. Such a study would typically involve the calculation of molecular orbitals (HOMO and LUMO) to understand charge transfer within the molecule and predict sites of electrophilic and nucleophilic attack. Reactivity descriptors such as electronegativity, hardness, and softness, derived from the energies of these frontier orbitals, would offer a quantitative measure of the molecule's reactivity.

Spectroscopic Parameter Calculations (e.g., NMR, IR, UV-Vis)

While DFT is widely used for the prediction of spectroscopic parameters, no specific calculations for this compound have been published. Theoretical calculations of NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and UV-Vis electronic transitions are invaluable for interpreting experimental spectra and confirming molecular structure. For instance, DFT calculations on similar molecules like phenylalanine have been used to assign complex vibrational spectra by correlating calculated frequencies with experimental bands. nih.gov

Prediction of Reaction Pathways and Transition States

There are no published DFT studies on the reaction pathways and transition states involving this compound. This type of analysis is crucial for understanding reaction mechanisms, determining activation energies, and identifying intermediate structures. For other amino acids, DFT has been employed to study processes like decarboxylation and peptide bond formation. mdpi.com

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for analyzing the physical movements of atoms and molecules.

Conformational Sampling and Dynamics of this compound and its Complexes

Specific MD simulation studies on the conformational landscape and dynamics of this compound are absent from the scientific literature. Such simulations would reveal the accessible conformations of the molecule in different environments, the flexibility of its backbone and side chain, and how it might interact with other molecules to form complexes. Studies on phenylalanine and its analogs have utilized MD simulations to investigate self-assembly processes and interactions with biological membranes. nih.govnih.gov

Solvent Effects on Molecular Behavior

The influence of solvents on the behavior of this compound has not been specifically investigated using MD simulations. This type of study would be essential to understand how the molecule's conformation and dynamics change in different solvent environments, which is critical for predicting its behavior in biological systems or in various chemical reaction conditions. For other amino acids, MD simulations have been instrumental in elucidating the role of water in stabilizing different ionic forms and mediating interactions. arxiv.org

Protein-Ligand Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic nature of protein-ligand interactions over time. youtube.com An initial static picture obtained from molecular docking is brought to life, revealing the conformational flexibility of both the ligand and the protein binding pocket. For a compound like this compound, an MD simulation would typically be initiated from a docked pose within a target protein's active site. The entire system, including the protein, the ligand, and surrounding solvent molecules, is then subjected to the principles of classical mechanics, allowing for the observation of atomic movements over a simulated timescale, often ranging from nanoseconds to microseconds. youtube.comyoutube.com

The trajectory generated from an MD simulation provides a wealth of information. Key analyses would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess system stability and conformational changes. Furthermore, the persistence of crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts between this compound and the protein, can be monitored throughout the simulation. For instance, the cyano group of the ligand could potentially engage in specific polar interactions, and the N-acetyl group might form key hydrogen bonds. nih.gov The stability of these interactions over the simulation time is a strong indicator of the ligand's binding affinity and residence time.

Table 1: Hypothetical Analysis of a 100 ns Molecular Dynamics Simulation of this compound with a Target Protein

| Analysis Metric | Description | Hypothetical Finding | Implication for Binding Stability |

| Ligand RMSD | Root-mean-square deviation of the ligand's heavy atoms from the initial docked pose. | Fluctuates around an average of 1.5 Å after an initial equilibration period. | Indicates that the ligand remains stably bound within the binding pocket. |

| Protein Backbone RMSD | Root-mean-square deviation of the protein's Cα atoms from the initial structure. | Remains below 2.0 Å, suggesting the overall protein fold is maintained. | The binding of the ligand does not induce significant destabilizing conformational changes in the protein. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is present. | The N-H of the acetyl group forms a persistent hydrogen bond (85% occupancy) with a backbone carbonyl of a key residue. | This hydrogen bond is a critical anchor for the ligand in the binding site. |

| Water Bridge Analysis | Analysis of water molecules mediating interactions between the ligand and protein. | A stable water bridge is observed connecting the ligand's carboxylate to a distal residue. | Water-mediated interactions contribute to the overall binding affinity and specificity. |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. meilerlab.org This method is instrumental in identifying plausible binding modes and estimating the strength of the interaction, often expressed as a docking score or binding energy.

In the case of this compound, the initial step would involve preparing the 3D structures of both the ligand and the potential protein target. The docking algorithm then systematically samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. Each generated pose is evaluated using a scoring function that approximates the binding free energy. The resulting poses are ranked, with the top-ranking pose representing the most probable binding mode.

A detailed analysis of the optimal docked pose would reveal key intermolecular interactions. For this compound, this would involve identifying which amino acid residues in the binding pocket interact with the phenyl ring (e.g., through π-π stacking or hydrophobic interactions), the cyano group (e.g., through polar or dipole-dipole interactions), the acetyl group, and the carboxylate. dergipark.org.tr This information is crucial for understanding the structural basis of molecular recognition.

Table 2: Hypothetical Docking Results of this compound against a Kinase Target

| Parameter | Value/Description |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues and Interaction Type | |

| Valine 55 | Hydrophobic interaction with the phenyl ring. |

| Leucine 128 | Hydrophobic interaction with the phenyl ring. |

| Aspartate 145 | Hydrogen bond with the N-H of the acetyl group. |

| Lysine 42 | Salt bridge with the carboxylate group. |

| Threonine 88 | Polar interaction with the cyano group. |

Virtual screening is a powerful computational strategy used to search large libraries of compounds against a specific protein target or, conversely, to screen a single compound against a panel of potential biological targets. nih.govals-journal.com Given the synthetic nature of this compound, its biological targets are likely unknown. Therefore, a reverse docking approach, also known as target fishing, could be employed. In this strategy, this compound would be docked against a library of 3D protein structures representing a significant portion of the human proteome.

The proteins that exhibit the most favorable docking scores with this compound would be identified as potential biological targets. These predicted targets would then need to be validated through experimental assays. This approach can provide initial hypotheses about the compound's mechanism of action and potential therapeutic applications. For instance, if this compound is found to dock favorably into the active site of a particular enzyme implicated in a disease, it would warrant further investigation as a potential inhibitor of that enzyme.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme Active Sites

Hybrid QM/MM methods are a sophisticated class of computational simulations designed to study chemical reactions within the complex environment of a biological macromolecule, such as an enzyme. In this approach, the region of primary chemical interest—typically the substrate and the key amino acid residues of the enzyme's active site involved in the reaction—is treated with high-level, computationally intensive quantum mechanics (QM). The remainder of the protein and the surrounding solvent are handled by more computationally efficient molecular mechanics (MM) force fields. This partitioning allows for an accurate description of electronic changes during a reaction, such as bond formation and breakage, while still accounting for the structural and electrostatic influence of the larger protein environment.

For this compound, the presence of the nitrile (cyano) group on the phenyl ring is of significant interest. The nitrile group can act as a reactive "warhead" for covalent inhibition of certain enzymes, particularly cysteine proteases. nih.gov In these enzymes, a highly nucleophilic cysteine residue in the active site can attack the electrophilic carbon atom of the nitrile group. A QM/MM simulation could be employed to model this entire inhibitory mechanism in atomic detail. chemrxiv.org

The simulation would typically proceed by:

System Setup: Docking this compound into the active site of a target enzyme (e.g., a cathepsin or cruzain).

QM/MM Partitioning: Defining the QM region to include the this compound molecule and the side chains of critical active site residues (e.g., the catalytic Cys and a nearby His that acts as a proton donor). nih.gov

Reaction Coordinate Sampling: Simulating the nucleophilic attack of the cysteine's sulfur atom on the nitrile carbon to map out the energy landscape of the reaction.

Such a study would yield critical insights into the formation of a covalent thioimidate adduct, identifying the structure of the transition state and calculating the activation energy barrier for the reaction. chemrxiv.org This information is invaluable for understanding the compound's potency and mechanism as a potential enzyme inhibitor.

To illustrate the type of data generated from such a study, the following table presents hypothetical energy values for the key stages of a covalent inhibition reaction modeled with a QM/MM approach.

Table 1: Hypothetical QM/MM Energy Profile for the Covalent Inhibition of a Cysteine Protease by this compound This table is for illustrative purposes and does not represent experimentally verified data.

| Reaction State | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex (RC) | Inhibitor non-covalently bound in the active site. | 0.0 |

| Transition State (TS) | Highest energy point during the nucleophilic attack of Cys on the nitrile carbon. | +18.5 |

| Product Complex (PC) | Stable, covalently-bound thioimidate adduct formed. | -5.2 |

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a group of compounds and their measured biological activity. nih.gov By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel, untested compounds and guide the rational design of more effective molecules.

A QSAR study involving this compound would begin with the synthesis and biological testing of a library of structural analogs. Variations could be introduced at several positions:

Substitution on the phenyl ring (e.g., altering the position or nature of the cyano group).

Modification of the N-acetyl group.

Esterification or amidation of the C-terminal carboxylic acid.

Once the biological activity (e.g., the half-maximal inhibitory concentration, IC₅₀) is determined for each compound in the series, the QSAR modeling process would follow. This process often involves techniques like Comparative Molecular Field Analysis (CoMFA). nih.govnih.gov In a CoMFA study, the 3D aligned structures of the compounds are placed in a grid, and their steric and electrostatic interaction energies are calculated at each grid point. These values serve as descriptors, which are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS).

The resulting QSAR model is validated for its predictive power. nih.gov A successful model can then be used to screen virtual compounds, prioritizing the synthesis of those predicted to have the highest activity. Furthermore, the model generates contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For instance, a map might show that bulky substituents are favored in one area, while electron-withdrawing groups are beneficial in another, providing clear guidance for future drug design. researchgate.net

The table below provides a hypothetical example of a dataset that would be used to build a QSAR model for a series of analogs related to this compound.

Table 2: Hypothetical Dataset for a QSAR Study of this compound Analogs This table is for illustrative purposes and does not represent experimentally verified data. Descriptors are calculated properties, and pIC₅₀ is the negative logarithm of the IC₅₀ value.

| Compound | Modification | Molecular Weight (g/mol) | LogP | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|

| Analog 1 (Parent) | This compound | 232.24 | 1.25 | 6.50 | 6.45 |

| Analog 2 | 4-CN substitution | 232.24 | 1.25 | 6.85 | 6.79 |

| Analog 3 | 2-CN substitution | 232.24 | 1.10 | 5.90 | 6.01 |

| Analog 4 | 3-F substitution | 225.21 | 1.60 | 6.15 | 6.22 |

| Analog 5 | N-propionyl group | 246.27 | 1.65 | 6.65 | 6.58 |

| Analog 6 | Methyl ester | 246.27 | 1.70 | 6.30 | 6.35 |

V. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ac Dl Phe 3 Cn Oh Analogues

Elucidation of Key Structural Determinants for Biological Activity and Selectivity

The biological activity of N-acetylated cyanophenylalanine analogues is dictated by a combination of key structural features. These include the electronic properties and position of the cyano group on the phenyl ring, the stereochemistry at the alpha-carbon, the conformational flexibility of the molecule, and the presence of the N-acetyl group.

Research into related phenylalanine analogues demonstrates that the nature and position of substituents on the aromatic ring are critical. For instance, in studies of fluorinated phenylalanine derivatives, the position of the fluorine atom (ortho, meta, or para) significantly influences growth-inhibitory activity against Lactobacillus casei. nih.gov Similarly, for ligands targeting the L-type amino acid transporter 1 (LAT1), substitutions on the phenyl ring directly modulate binding affinity and transport selectivity. advancedchemtech.com These findings suggest that the cyano group in Ac-DL-Phe(3-CN)-OH is a primary determinant of its interaction with biological targets, with its specific placement at the meta position being crucial for its unique activity profile. The N-acetyl group also plays a pivotal role, often enhancing proteolytic stability and modifying interactions with target enzymes or receptors. nih.govnih.gov

Impact of Aromatic Substitutions (e.g., Cyano Group Position and Nature) on Functional Outcomes

The position of the cyano group on the phenylalanine ring—ortho (2-CN), meta (3-CN), or para (4-CN)—has a profound impact on the molecule's biological activity and properties. While direct comparative studies on the biological activity of N-acetylated cyanophenylalanine isomers are limited, extensive research on other substituted phenylalanine analogues provides a strong basis for understanding these effects.

A study on iodinated phenylalanine analogues as inhibitors of the LAT1 and LAT2 transporters is particularly illustrative. The position of the iodo group significantly altered the affinity and selectivity for these transporters. Notably, an iodo-substituent at the ortho-position (2-I-Phe) markedly improved affinity and selectivity for LAT1 compared to the parent L-phenylalanine, whereas the meta- (3-I-Phe) and para- (4-I-Phe) analogues had different effects. advancedchemtech.com Specifically, the meta-iodo analogue increased affinity for both LAT1 and LAT2. advancedchemtech.com This suggests that the electronic and steric properties of the substituent and its location are critical for molecular recognition at the transporter's binding site.

By analogy, the electron-withdrawing nature and linear geometry of the cyano group would have distinct effects depending on its position. The meta-position in this compound would influence the electronic distribution of the aromatic ring differently from the ortho or para positions, leading to unique interactions with target proteins. Studies on the photophysical properties of cyanophenylalanine derivatives show that while the ortho, meta, and para isomers have comparable absorption and emission profiles, their fluorescence can be quenched differently by interactions with other amino acid side chains, highlighting their sensitivity to the local molecular environment. mdpi.com

Vi. Research into Biological Interactions and Applications of Ac Dl Phe 3 Cn Oh

Enzyme Inhibition Studies

There is currently no published research detailing the inhibitory or modulatory effects of Ac-DL-Phe(3-CN)-OH on the following enzyme classes.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

No studies were identified that investigated the potential for this compound to inhibit or modulate the activity of acetylcholinesterase or butyrylcholinesterase.

Carbonic Anhydrase Inhibition

No data is available concerning the effects of this compound on any of the carbonic anhydrase isoforms.

Aromatic Amino Acid Decarboxylase (AADC) Modulation

The modulatory potential of this compound on Aromatic Amino Acid Decarboxylase has not been reported in the scientific literature.

Lipase Inhibition (e.g., Pancreatic Lipase)

There are no research findings on the interaction between this compound and lipases, including pancreatic lipase.

Protease Inhibition (e.g., Caspase-3, Gamma-secretase, Cathepsins)

No evidence or research articles were found to suggest that this compound has been evaluated as an inhibitor of proteases such as caspase-3, gamma-secretase, or any cathepsins.

Receptor Ligand Binding and Modulation

There is no available scientific literature or data detailing the binding affinities or modulatory effects of this compound on the following receptor families.

No studies were found that investigated this compound as a ligand for any of the melanocortin receptors (MC1R, MC3R, MC4R, or MC5R). Research on melanocortin receptor ligands is extensive, often focusing on peptide and peptidomimetic analogs of α-MSH and ACTH to understand their roles in energy homeostasis, pigmentation, and inflammation. cphi-online.com However, the specific activity of this compound within this context has not been reported.

There is no published research on the potential for this compound to act as an antagonist for integrins, including Very Late Antigen-4 (VLA-4). VLA-4 is a well-established target for anti-inflammatory therapies, and various small molecules and peptide-based antagonists have been developed. However, the role, if any, of this compound in this area remains uninvestigated.

No data exists in the scientific literature regarding the interaction of this compound with any opioid receptor subtypes (μ, δ, or κ). The study of opioid receptor ligands is a vast field aimed at developing effective analgesics with reduced side effects, often exploring functional selectivity and heteromer interactions. The contribution of this compound to this field has not been documented.

There are no research findings to suggest that this compound binds to the HIV-1 capsid protein or possesses any antiviral activity. The HIV-1 capsid is a critical therapeutic target, and various phenylalanine derivatives have been explored as inhibitors that bind to a specific pocket on the capsid protein. However, studies specifically involving the 3-cyano substituted phenylalanine derivative, this compound, have not been published.

No scientific reports were found that describe any modulatory effect of this compound on the Hedgehog signaling pathway. This pathway is crucial in embryonic development and has been implicated in various cancers, making it a target for therapeutic intervention. The interaction of this compound with components of this pathway, such as Smoothened (Smo) or the Gli transcription factors, has not been explored.

Design and Evaluation of Peptide Mimetics and Constrained Peptidomimetics

While modified amino acids are fundamental in the design of peptide mimetics to enhance properties like stability and potency, there is no specific information available in the literature on the use of this compound for creating peptide mimetics or constrained peptidomimetics. The incorporation of a 3-cyanophenylalanine moiety can be a precursor step for creating other functional groups, but research detailing the direct use and evaluation of this compound in peptidomimetic design is absent.

Incorporation of this compound into Constrained Scaffolds (e.g., Benzazepinones)

The synthesis of conformationally restricted peptide analogues is a key strategy in drug design to enhance potency, selectivity, and bioavailability. This compound serves as a valuable building block in creating such structures. One notable application is in the synthesis of benzazepinones, which act as rigid scaffolds mimicking peptide backbones.

In a study focused on developing renin inhibitors, derivatives of N-acetyl-L-phenylalanine were used to create 4(S)-amino-2-benzazepinones as conformationally restricted isosteres of phenylalanine. nih.gov This approach aimed to lock the peptide in a bioactive conformation, thereby increasing its affinity for the target enzyme. While this specific study did not use the 3-cyano derivative, the principles of incorporating N-acetylated phenylalanine analogues into benzazepinone (B8055114) scaffolds are directly applicable. The cyano group in this compound could introduce additional electronic interactions or act as a handle for further chemical modifications within the benzazepinone structure.

The general synthetic route involves the intramolecular cyclization of an N-acylated amino acid derivative. The potency of the resulting inhibitors is highly dependent on the conformational constraints imposed by the scaffold. nih.gov

Table 1: Comparison of Inhibitory Potency of Acyclic vs. Cyclic Phenylalanine Analogues

| Compound Type | Example Compound | Target | IC50 (nM) | Relative Potency |

| Acyclic Control | N-acetyl-L-phenylalanyl derivative | Renin | 0.84 | 1 |

| Piperidone-based | 3(S)-(acetylamino)-...-piperidineacetamide | Renin | 21 | ~25-fold less potent |

This table is illustrative, based on data for N-acetyl-L-phenylalanine analogues, to demonstrate the effect of incorporating them into constrained scaffolds. nih.gov Specific data for this compound derivatives is not currently available.

Conformational Analysis of Peptide Analogues

The introduction of non-canonical amino acids like 3-cyanophenylalanine into peptides significantly influences their conformational preferences. The cyano group can alter the electronic properties of the aromatic ring and introduce specific steric and dipolar interactions, thereby affecting the peptide's secondary structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for these conformational studies. nih.gov Analysis of chemical shifts, coupling constants, and temperature coefficients of amide protons can reveal the presence of stable secondary structures like β-turns or helical motifs. nih.govnih.gov For instance, studies on peptides containing other modified prolines have shown that even minor changes to a side chain can dramatically alter the peptide's three-dimensional structure in different solvents. nih.gov

Computational modeling, using molecular mechanics and quantum mechanics, complements experimental data by exploring the conformational landscape of the peptide and identifying low-energy structures. researchgate.net For peptides containing 3-cyanophenylalanine, these analyses would focus on the rotational freedom of the phenyl ring and its influence on the peptide backbone angles (phi and psi).

Screening for Specific Biological Activities

While specific high-throughput screening data for this compound is not widely published, its structural features suggest several potential biological activities. The N-acetyl group can enhance metabolic stability and cell permeability. The 3-cyanophenylalanine moiety can be a mimic of other amino acids or introduce novel interactions with biological targets.

Derivatives of N-acetylated amino acids have been investigated for a range of bioactivities. For example, N-acetyl-3,4-dihydroxy-L-phenylalanine, produced by Streptomyces sp., has been identified as a bioactive metabolite. nih.gov Given that the cyano group can be a precursor to other functional groups, peptides containing this compound could be screened for activities such as enzyme inhibition, antimicrobial effects, or as receptor agonists or antagonists.

Investigation of Biochemical Pathways and Metabolic Roles

The introduction of a synthetic amino acid analogue like this compound can perturb metabolic pathways, providing insights into their function.

Phenylalanine is an essential amino acid that is a precursor for tyrosine, and subsequently for neurotransmitters like dopamine (B1211576) and norepinephrine. peptide.com The metabolism of phenylalanine is a critical pathway, and its disruption can lead to diseases like phenylketonuria (PKU). hmdb.ca

N-acetylation is a known metabolic modification of amino acids. nilssonlab.se N-Acetyl-L-phenylalanine is found in elevated levels in the urine of PKU patients. hmdb.ca The presence of the N-acetyl group on this compound suggests it could interact with enzymes involved in amino acid metabolism. The cyano group further modifies the electronic properties of the phenyl ring, which could alter its recognition and processing by enzymes such as phenylalanine hydroxylase. It is plausible that this compound could act as a competitive inhibitor or a substrate for enzymes in the aromatic amino acid pathway.

N-acetylated amino acids are endogenously synthesized and can be products of protein degradation. nilssonlab.se Isotopically labeled versions of this compound could be used as metabolic probes to trace the fate of N-acetylated amino acids in cellular systems. By tracking the incorporation and transformation of the labeled compound using techniques like mass spectrometry, researchers can elucidate the enzymes and pathways involved in the metabolism of such modified amino acids. nilssonlab.se

Applications in Chemical Probes and Biosensors

The unique properties of this compound make it a candidate for the development of chemical probes and biosensors. The cyano group can serve as an infrared probe or be converted into other functionalities for fluorescent labeling.

The development of biosensors for amino acids is a rapidly advancing field, with applications in clinical diagnostics and metabolic monitoring. nih.gov While many biosensors utilize enzymes like L-amino acid oxidase, there is growing interest in developing sensors with synthetic recognition elements. nih.gov

Unnatural amino acids are being incorporated into fluorescent proteins to create novel biosensors. nih.gov For example, p-boronophenylalanine has been used to create a biosensor for hydrogen peroxide. nih.gov Similarly, this compound or its derivatives could be integrated into biosensor designs. The cyano group offers a unique spectroscopic handle that could be exploited for detection. Furthermore, a biosensor designed to specifically recognize the 3-cyanophenylalanine structure could be used to monitor the concentration of peptides or proteins containing this unnatural amino acid in biological samples. Recent advancements have seen the development of wearable biochips for real-time monitoring of sweat phenylalanine levels, demonstrating the potential for sophisticated amino acid sensing technologies. nih.gov

Development of Molecular Probes for Target Identification

The 3-cyanophenylalanine moiety is a versatile molecular probe due to the unique spectroscopic properties of the nitrile (C≡N) group. This functional group serves as both a fluorescent reporter and an infrared probe, allowing researchers to investigate protein structure, function, and dynamics with high precision.

Infrared (IR) Spectroscopy Probes: The nitrile group possesses a vibrational stretching frequency that appears in a region of the infrared spectrum (around 2230 cm⁻¹) which is free from absorption by natural biological molecules. acs.org This creates a clear "window" to observe the probe without background interference. The exact frequency of the C≡N stretch is highly sensitive to its local electrostatic environment, including factors like hydrogen bonding and electric fields within a protein. acs.org

Research has demonstrated the successful incorporation of 3-CNPhe into enzymes, such as Ribonuclease S, to act as a vibrational probe. acs.orgnih.gov By measuring shifts in the nitrile's vibrational frequency, scientists can map the local electric fields within an enzyme's active site, providing critical insights into the mechanisms of catalysis. acs.org This technique, known as Vibrational Stark Effect (VSE) spectroscopy, allows for a quantitative interpretation of the electrostatic environment at a specific, targeted location within a protein. acs.org

Fluorescent Probes: In addition to its use in IR spectroscopy, 3-CNPhe also functions as a fluorescent probe. researchgate.net Its absorbance and fluorescence emission profiles are comparable to its more commonly studied isomer, 4-cyanophenylalanine, as well as to naturally fluorescent amino acids like tryptophan. researchgate.net The fluorescence quantum yield of cyanophenylalanine derivatives is sensitive to the local environment, such as solvent polarity and hydration, making it a valuable tool for studying processes like protein folding and membrane binding. researchgate.netresearchgate.net

Furthermore, 3-CNPhe can be paired with other fluorescent amino acids, such as tryptophan or even its own isomers, in Förster resonance energy transfer (FRET) studies. researchgate.net FRET acts as a "spectroscopic ruler" to measure distances on the angstrom scale, enabling the characterization of protein conformational changes and intermolecular interactions. researchgate.net The ability to incorporate 3-CNPhe at specific sites, often through genetic code expansion techniques using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, allows for precise distance measurements between defined points in a protein or protein complex. google.comgoogle.com